molecular formula C7H7N3O B3038600 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-00-6

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3038600
CAS No.: 869371-00-6
M. Wt: 149.15 g/mol
InChI Key: RZSFQRRKJVNHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core, making it a valuable scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

The primary target of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting the progression and development of several cancers .

Pharmacokinetics

It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of FGFRs by this compound results in significant molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity. The inhibition of these receptors is significant because the FGFR signaling pathway is involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound can potentially disrupt these processes, making it a valuable compound in cancer research.

Cellular Effects

The effects of this compound on cells are profound. This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, which are critical factors in cancer metastasis . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound can effectively reduce cancer cell viability and spread.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signaling . This inhibition leads to a decrease in downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. The compound demonstrates stability and maintains its inhibitory effects on FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound may be metabolized by enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for developing effective dosing regimens and minimizing potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution Additionally, its localization within specific cellular compartments can influence its activity and effectiveness

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with FGFRs and other biomolecules, thereby influencing its overall activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the pyrrolo[2,3-b]pyridine core. For instance, a common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are utilized under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized compounds.

Scientific Research Applications

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Medicine: It is a key scaffold in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar core structure but lacking the amino group at the 5-position.

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Another derivative with a bromine atom at the 5-position instead of an amino group.

Uniqueness

The presence of the amino group at the 5-position in 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one imparts unique chemical and biological properties, making it a versatile scaffold for drug development. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby increasing its potential as a therapeutic agent.

Properties

IUPAC Name

5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFQRRKJVNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.